Home > Products > Screening Compounds P91957 > Crenolanib besylate
Crenolanib besylate - 670220-93-6

Crenolanib besylate

Catalog Number: EVT-265175
CAS Number: 670220-93-6
Molecular Formula: C32H35N5O5S
Molecular Weight: 601.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crenolanib Besylate is the besylate salt form of crenolanib, an orally bioavailable benzimidazole targeting the platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta and FMS-related tyrosine kinase 3 (Flt3), with potential antineoplastic activity. Upon oral administration, crenolanib binds to and inhibits both wild-type and mutated forms of PDGFR and Flt3, which may result in the inhibition of PDGFR- and Flt3-related signal transduction pathways. This results in inhibition of tumor angiogenesis and tumor cell proliferation in PDGFR and/or Flt3 overexpressing tumor cells. PDGFR and Flt3, class III receptor tyrosine kinases, are upregulated or mutated in many tumor cell types.
Synthesis Analysis

Crenolanib besylate is synthesized through a multi-step chemical process involving the construction of its core structure, which is based on a benzamidazole scaffold. The synthesis typically involves:

  1. Starting Materials: Key precursors include simple aromatic compounds that undergo functionalization to introduce necessary substituents.
  2. Reactions: The synthesis may involve several reactions such as:
    • N-alkylation: To introduce alkyl groups that enhance the biological activity.
    • Cyclization: To form the benzamidazole structure.
    • Crystallization: To obtain the besylate salt form, which improves solubility and bioavailability.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary but are crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of crenolanib besylate can be described as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: Approximately 358.43 g/mol
  • Structural Features:
    • The compound consists of a benzamidazole core with various functional groups that contribute to its selectivity and potency against FLT3.
    • The besylate moiety enhances solubility in aqueous solutions.

Three-dimensional modeling studies have provided insights into how crenolanib binds to the FLT3 receptor, revealing critical interactions that stabilize the drug-receptor complex .

Chemical Reactions Analysis

Crenolanib besylate undergoes several important chemical reactions relevant to its mechanism of action:

Understanding these reactions is essential for optimizing dosing regimens and minimizing potential drug-drug interactions during therapy .

Mechanism of Action

The mechanism of action of crenolanib besylate involves:

  • Inhibition of FLT3 Signaling: Crenolanib selectively inhibits the phosphorylation activity of FLT3, which is crucial for cell proliferation and survival in acute myeloid leukemia cells. By blocking this signaling pathway, crenolanib induces apoptosis in cancer cells harboring FLT3 mutations.
  • Impact on Cell Viability: Studies have demonstrated that crenolanib effectively reduces cell viability in FLT3-mutant cell lines through mechanisms involving cell cycle arrest and programmed cell death .

Quantitative analyses have shown that crenolanib exhibits a dose-dependent effect on cell viability with IC50 values indicating its potency against resistant leukemia models .

Physical and Chemical Properties Analysis

Crenolanib besylate possesses several notable physical and chemical properties:

  • Solubility: The besylate salt form enhances solubility in water, facilitating oral bioavailability.
  • Stability: Crenolanib is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary but is generally reported around 200°C.

These properties are critical for formulation development and ensuring consistent therapeutic outcomes in clinical applications .

Applications

Crenolanib besylate is primarily utilized in scientific research and clinical applications related to:

  • Acute Myeloid Leukemia Treatment: It has shown promise in treating patients with relapsed or refractory forms of this malignancy, particularly those with specific FLT3 mutations.
  • Clinical Trials: Ongoing studies are assessing its efficacy in combination therapies and exploring its potential against other hematological malignancies.
  • Mechanistic Studies: Researchers continue to investigate its effects on signaling pathways involved in cancer progression, contributing to a broader understanding of targeted therapies in oncology .

Properties

CAS Number

670220-93-6

Product Name

Crenolanib besylate

IUPAC Name

benzenesulfonic acid;1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C32H35N5O5S

Molecular Weight

601.7 g/mol

InChI

InChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9)

InChI Key

ARQUTWAXTHJROR-UHFFFAOYSA-N

SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Crenolanib besylate

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.